molecular formula C20H21N3O B1614174 4'-Cyano-3-(4-methylpiperazinomethyl) benzophenone CAS No. 898788-46-0

4'-Cyano-3-(4-methylpiperazinomethyl) benzophenone

Cat. No. B1614174
M. Wt: 319.4 g/mol
InChI Key: JAPJZJKVZCTOED-UHFFFAOYSA-N
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Description

“4’-Cyano-3-(4-methylpiperazinomethyl) benzophenone” is a chemical compound with the molecular formula C20H21N3O . It has a molecular weight of 319.40000 . This compound is used in various scientific research applications due to its unique properties and potential for drug development, material synthesis, and photochemical studies.


Molecular Structure Analysis

The molecular structure of “4’-Cyano-3-(4-methylpiperazinomethyl) benzophenone” consists of a benzophenone core with a cyano group at the 4’ position and a 4-methylpiperazinomethyl group at the 3 position . The exact mass of the molecule is 319.16800 .


Physical And Chemical Properties Analysis

The compound has a density of 1.2g/cm3 and a boiling point of 498ºC at 760 mmHg . The flash point is 255ºC . The compound’s LogP value, which indicates its lipophilicity, is 2.41248 .

Scientific Research Applications

Metabolism Studies

4'-Cyano-3-(4-methylpiperazinomethyl) benzophenone, a derivative of benzophenone, has been studied for its metabolism by liver microsomes in both rats and humans. Research indicates its transformation into various metabolites, exhibiting activities like estrogenic and anti-androgenic effects. These studies provide insight into its metabolic pathway and potential biological impacts (Watanabe et al., 2015).

Analytical Method Development

In the field of analytical chemistry, methods have been developed for detecting traces of UV filter substances, including benzophenone derivatives, in biological samples like fish tissue. These methods, involving techniques like LC–MS/MS, are crucial for understanding the environmental presence and potential impacts of these compounds (Meinerling & Daniels, 2006).

Studies on Environmental Impact

The widespread use of benzophenone derivatives in sunscreens has led to their presence in water bodies, raising concerns about their ecological impact. Research has been conducted to understand their distribution in different environmental matrices, such as water, soil, and sediments. These studies are crucial for assessing the potential risks associated with their environmental presence (Zhang et al., 2011).

Oxidation and Degradation Studies

Investigations into the chemical oxidation process of benzophenone derivatives by agents like potassium permanganate have been conducted. These studies help in understanding the degradation pathways and the formation of by-products, which is essential for evaluating the environmental fate and potential toxicity of these compounds (Cao et al., 2021).

Pharmaceutical Applications

Research has also explored the potential of benzophenone derivatives in pharmaceutical applications. For instance, studies on cyclopalladated benzophenone imines have been conducted, focusing on their synthesis, antitumor activity, and interactions with biological targets like DNA and enzymes. This line of research opens up possibilities for developing new therapeutic agents (Albert et al., 2014).

properties

IUPAC Name

4-[3-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c1-22-9-11-23(12-10-22)15-17-3-2-4-19(13-17)20(24)18-7-5-16(14-21)6-8-18/h2-8,13H,9-12,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAPJZJKVZCTOED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40643415
Record name 4-{3-[(4-Methylpiperazin-1-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Cyano-3-(4-methylpiperazinomethyl) benzophenone

CAS RN

898788-46-0
Record name 4-{3-[(4-Methylpiperazin-1-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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